molecular formula C17H22N2O3 B6527089 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 892465-08-6

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6527089
CAS No.: 892465-08-6
M. Wt: 302.37 g/mol
InChI Key: ZIHNRUZZCPVVSC-UHFFFAOYSA-N
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Description

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole ring fused with a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps. One common approach starts with the preparation of 3,5-dimethylpiperidine, which can be synthesized by hydrogenation of 3,5-dimethylpyridine . The next step involves the formation of the benzoxazole ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one apart is its unique combination of a benzoxazole ring and a piperidine derivative, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12-9-13(2)11-18(10-12)16(20)7-8-19-14-5-3-4-6-15(14)22-17(19)21/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHNRUZZCPVVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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